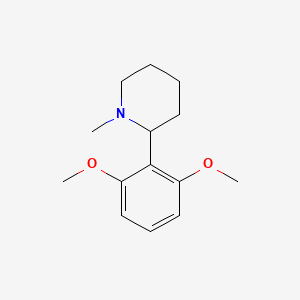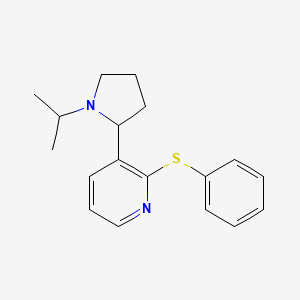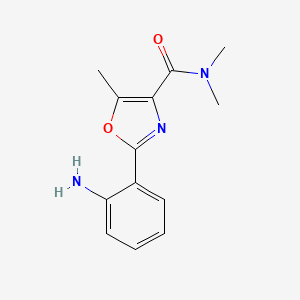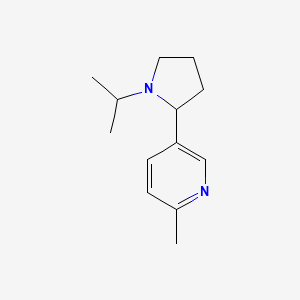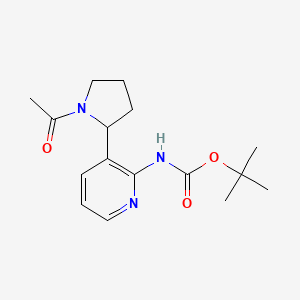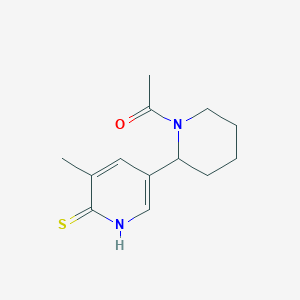
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a mercapto group (–SH) attached to a pyridine ring, which is further connected to a piperidine ring through an ethanone linkage. The molecular formula of this compound is C13H18N2OS, and it has a molecular weight of 250.36 g/mol .
Méthodes De Préparation
The synthesis of 1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the acylation of piperidine derivatives with appropriate acylating agents. The reaction conditions typically involve the use of a base such as triethylamine or pyridine to facilitate the acylation process. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the mercapto group .
Industrial production methods for this compound may involve large-scale acylation reactions using specialized acylation reagents such as carbodiimides or ketenes. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides (–S–S–) or sulfonic acids (–SO3H) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group (C=O) in the ethanone linkage can be reduced to an alcohol (–OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone has a wide range of scientific research applications in various fields:
Chemistry: This compound is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: In biological research, this compound is used to study the interactions between piperidine derivatives and biological targets such as enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)propanone: This compound has a similar structure but with a propanone linkage instead of an ethanone linkage. It may exhibit different reactivity and biological activity due to the longer carbon chain.
1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)butanone: This compound has a butanone linkage, which further extends the carbon chain.
Propriétés
Formule moléculaire |
C13H18N2OS |
|---|---|
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
1-[2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2OS/c1-9-7-11(8-14-13(9)17)12-5-3-4-6-15(12)10(2)16/h7-8,12H,3-6H2,1-2H3,(H,14,17) |
Clé InChI |
XCQJRAQGIDMWIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CNC1=S)C2CCCCN2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


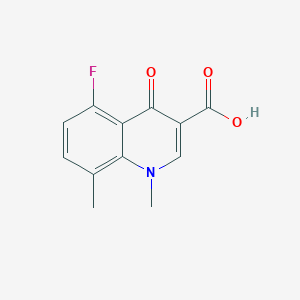
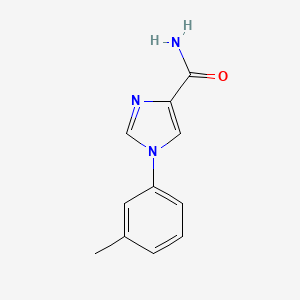

![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)
